2',3'-Dideoxy-2',3'-didehydroinosine

Description

BenchChem offers high-quality 2',3'-Dideoxy-2',3'-didehydroinosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3'-Dideoxy-2',3'-didehydroinosine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h1-2,4-7,15H,3H2,(H,11,12,16)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQPBHYPIRLWKU-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(OC1CO)N2C=NC3=C2N=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195544 | |

| Record name | 2',3'-Dideoxy-2',3'-didehydroinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42867-68-5 | |

| Record name | 2',3'-Dideoxy-2',3'-didehydroinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042867685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dideoxy-2',3'-didehydroinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-DIDEOXY-2',3'-DIDEHYDROINOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/849Y7EQ734 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of 2',3'-Dideoxy-2',3'-didehydroinosine (d4I)

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific development of 2',3'-Dideoxy-2',3'-didehydroinosine (d4I), a nucleoside analogue with significance in the field of antiviral research. We will delve into the chemical synthesis, mechanism of action, and the preclinical and clinical evaluation of d4I and its closely related analogues, which emerged during a critical period in the fight against the human immunodeficiency virus (HIV). This document is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding of this class of compounds and their historical context.

Introduction: The Dawn of Antiviral Nucleoside Analogues

The emergence of the acquired immunodeficiency syndrome (AIDS) in the 1980s presented an unprecedented challenge to the scientific and medical communities. The identification of HIV as the causative agent spurred an urgent search for effective therapeutic agents.[1] This era marked a pivotal moment in medicinal chemistry, with a significant focus on the development of nucleoside analogues as potential inhibitors of the viral reverse transcriptase (RT), an enzyme essential for HIV replication.

The pioneering work of researchers like Jerome Horwitz in the 1960s on the synthesis of nucleoside analogues, initially for cancer research, laid the fundamental groundwork for the development of these antiviral drugs.[2][3] This foundational knowledge was later leveraged by scientists, including Samuel Broder and his team at the National Cancer Institute, who were instrumental in the rapid development of the first generation of anti-HIV drugs.[1][4][5] Among the most notable early successes were zidovudine (AZT), didanosine (ddI), and zalcitabine (ddC).[4][5] 2',3'-Dideoxy-2',3'-didehydroinosine (d4I) belongs to this class of 2',3'-dideoxynucleoside analogues and is structurally and functionally related to these groundbreaking therapies.

Chemical Synthesis and Structure

A common approach involves the radical deoxygenation of a corresponding ribonucleoside derivative.[6][7] An improved and more environmentally friendly protocol for the synthesis of 2',3'-didehydro-2',3'-dideoxynucleosides, including the closely related stavudine (d4T) and didanosine (ddI), has been established.[7] This process often involves the formation of a 2',3'-bisxanthate from the protected ribonucleoside, followed by a radical-initiated elimination reaction.[7]

Below is a generalized experimental protocol for the synthesis of a 2',3'-didehydro-2',3'-dideoxynucleoside, which would be analogous to the synthesis of d4I starting from inosine.

Experimental Protocol: Generalized Synthesis of a 2',3'-Didehydro-2',3'-dideoxynucleoside

-

Protection of the 5'-hydroxyl group: The starting ribonucleoside (e.g., inosine) is treated with a suitable protecting group, such as a silyl ether, to protect the 5'-hydroxyl group from participating in subsequent reactions.

-

Formation of the 2',3'-cyclic thiocarbonate: The 5'-protected ribonucleoside is reacted with thiocarbonyldiimidazole to form a cyclic thiocarbonate across the 2' and 3' hydroxyl groups.

-

Deoxygenation and elimination: The cyclic thiocarbonate is then treated with a phosphite reagent, such as triethyl phosphite, which induces a reductive elimination to form the 2',3'-unsaturated bond.

-

Deprotection: The protecting group on the 5'-hydroxyl is removed to yield the final 2',3'-didehydro-2',3'-dideoxynucleoside product.

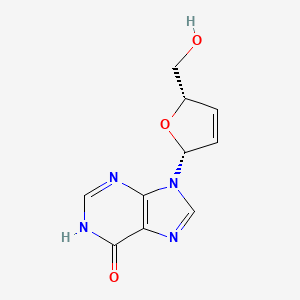

Diagram: Chemical Structure of 2',3'-Dideoxy-2',3'-didehydroinosine (d4I)

Caption: Chemical structure of Stavudine (d4T). d4I has a similar dideoxy-didehydro ribose ring but with a hypoxanthine base instead of thymine.

Mechanism of Action: Chain Termination of Viral DNA

Like other nucleoside reverse transcriptase inhibitors (NRTIs), d4I exerts its antiviral effect by acting as a chain terminator during the synthesis of viral DNA. The underlying principle of this mechanism is the modification of the ribose sugar moiety, which lacks the 3'-hydroxyl group necessary for the formation of the phosphodiester bond that elongates the DNA chain.

The mechanism can be broken down into the following key steps:

-

Cellular Uptake and Anabolic Phosphorylation: d4I, being a prodrug, is first transported into the host cell. Inside the cell, it undergoes a series of phosphorylations by host cellular kinases to be converted into its active triphosphate form, d4I-triphosphate (d4I-TP). The initial phosphorylation to the monophosphate is often the rate-limiting step.[8]

-

Competitive Inhibition of Reverse Transcriptase: d4I-TP then competes with the natural deoxynucleoside triphosphate (dGTP in the case of a guanosine analogue like inosine) for binding to the active site of the HIV reverse transcriptase.

-

Incorporation and Chain Termination: Once incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the sugar ring of d4I prevents the formation of the next 3'-5' phosphodiester bond. This effectively halts the elongation of the DNA chain, a process known as chain termination.

Diagram: Mechanism of Action of d4I

Caption: Cellular activation and mechanism of action of d4I.

Preclinical and Clinical Development

The development of d4I and its analogues was driven by the urgent need for new antiretroviral agents. Preclinical studies are crucial for determining the efficacy, toxicity, and pharmacokinetic profile of a drug candidate before it can be tested in humans.

Preclinical Evaluation

In vitro studies are the first step in evaluating the potential of a new antiviral compound. These studies typically involve exposing HIV-infected cell cultures to the drug and measuring its ability to inhibit viral replication. Key parameters that are determined include:

-

IC50 (50% Inhibitory Concentration): The concentration of the drug that is required to inhibit viral replication by 50%.

-

CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.

-

Selectivity Index (SI): The ratio of CC50 to IC50, which provides a measure of the drug's therapeutic window. A higher SI indicates a more favorable safety profile.

While specific preclinical data for d4I is scarce in the readily available literature, studies on closely related 2',3'-didehydro-2',3'-dideoxynucleosides have demonstrated potent anti-HIV activity in vitro.[9] For instance, 2',3'-didehydro-2',3'-dideoxythymidine (d4T) and 2',3'-didehydro-2',3'-dideoxycytidine (d4C) were shown to efficiently inhibit the cytopathic effects and replication of HIV in MT-4 cells.[9]

Table 1: Representative Preclinical Data for Related 2',3'-Didehydro-2',3'-dideoxynucleosides

| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| d4T | MT-4 | ~0.01-0.1 | >100 | >1000-10000 | [9] |

| d4C | MT-4 | ~0.1-1.0 | >100 | >100-1000 | [9] |

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Clinical Trials

The clinical development of d4I itself is not as well-documented as that of its close relative, didanosine (ddI). However, the extensive clinical trials conducted for ddI provide valuable insights into the potential clinical profile of d4I.

Phase I clinical trials for ddI were initiated in patients with AIDS or AIDS-related complex.[4] These studies were designed to determine the safety, tolerability, and pharmacokinetic profile of the drug. The major dose-limiting toxicities observed with ddI were peripheral neuropathy and pancreatitis.[4] Despite these side effects, ddI showed promising therapeutic activity, leading to significant decreases in serum p24 antigen levels (a marker of viral load) and increases in CD4 cell counts.[4] These positive results paved the way for larger, controlled clinical trials to further evaluate its efficacy.[4][10]

Diagram: Drug Development Timeline for Early NRTIs

Caption: Simplified timeline of early NRTI development.

Conclusion and Future Perspectives

2',3'-Dideoxy-2',3'-didehydroinosine (d4I) and its analogues represent a significant chapter in the history of antiviral drug development. Born out of the urgent need to combat the AIDS pandemic, these compounds, along with other NRTIs, transformed HIV infection from a fatal diagnosis into a manageable chronic condition.[1] The scientific journey from the initial synthesis of nucleoside analogues to the clinical implementation of these life-saving drugs is a testament to the power of collaborative research and scientific innovation.

While newer classes of antiretroviral drugs with improved safety profiles have largely replaced the first-generation NRTIs in frontline therapy, the fundamental principles of their mechanism of action continue to inform the development of new antiviral agents. The story of d4I and its contemporaries serves as a crucial case study for drug development professionals, highlighting the importance of understanding chemical synthesis, mechanisms of action, and the rigorous process of preclinical and clinical evaluation.

References

- Balzarini, J., Pauwels, R., Herdewijn, P., De Clercq, E., Cooney, D. A., Kang, G. J., ... & Broder, S. (1986). Potent and selective anti-HTLV-III/LAV activity of 2', 3'-dideoxycytidinene, the 2', 3'-unsaturated derivative of 2', 3'-dideoxycytidine.

- Broder, S. (2010). The development of antiretroviral therapy and its impact on the HIV-1/AIDS pandemic. Antiviral research, 85(1), 1-18.

- Cooley, T. P., Kunches, L. M., Saunders, C. A., Ritter, J. K., Perkins, C. J., McLaren, C., ... & Liebman, H. A. (1990). Once-daily administration of 2', 3'-dideoxyinosine (ddI) in patients with the acquired immunodeficiency syndrome or AIDS-related complex: results of a phase I trial. New England Journal of Medicine, 322(19), 1340-1345.

- Hamamoto, Y., Nakashima, H., Matsui, T., Matsuda, A., Ueda, T., & Yamamoto, N. (1987). Inhibitory effect of 2', 3'-didehydro-2', 3'-dideoxynucleosides on infectivity, cytopathic effects, and replication of human immunodeficiency virus. Antimicrobial agents and chemotherapy, 31(6), 907-910.

- Horwitz, J. P., Chua, J., & Noel, M. (1964). Nucleosides. V. The Monomesylates of 1-(2'-Deoxy-β-D-lyxofuranosyl) thymine. The Journal of Organic Chemistry, 29(7), 2076-2078.

- Horwitz, J. P., Chua, J., Noel, M., & Donatti, J. T. (1967). Nucleosides. XI. 2', 3'-Dideoxycytidine. The Journal of Organic Chemistry, 32(3), 817-818.

- Lambert, J. O., Seidlin, M., Reichman, R. C., Plank, C. S., Laverty, M., Morse, G. D., ... & Dolin, R. (1990). 2', 3'-dideoxyinosine (ddI) in patients with the acquired immunodeficiency syndrome or AIDS-related complex: a phase I trial. New England Journal of Medicine, 322(19), 1333-1340.

- Liu, M. C., Luo, M. Z., Mozdziesz, D. E., Dutschman, G. E., Gullen, E. A., Cheng, Y. C., & Sartorelli, A. C. (2005). Synthesis and biological evaluation of 2', 3'-didehydro-2', 3'-dideoxy-9-deazaguanosine, a monophosphate prodrug and two analogues, 2', 3'-dideoxy-9-deazaguanosine and 2', 3'-didehydro-2', 3'-dideoxy-9-deazainosine. Nucleosides, Nucleotides and Nucleic Acids, 24(2), 135-145.

-

National Institutes of Health. (1990). A Phase I Safety and Pharmacokinetics Study of 2',3'-Dideoxyinosine (ddI) Administered Twice Daily to Infants and Children With AIDS or Symptomatic HIV Infection. ClinicalTrials.gov. Retrieved from [Link]

-

National Institutes of Health. (1991). Phase I/II Study of the Tolerance and Efficacy of Combined Use of Didanosine (2',3'-Dideoxyinosine; ddI) and Lentinan in HIV-Positive Patients. ClinicalTrials.gov. Retrieved from [Link]

- Obara, T., Nakajima, N., & Sakamoto, K. (2003). Synthesis of 2', 3'-dideoxyinosine via radical deoxygenation. Bioorganic & medicinal chemistry letters, 13(10), 1749-1751.

- Pradere, U., Garnier-Amblard, E. C., Coats, S. J., Amblard, F., & Schinazi, R. F. (2014). Synthesis of 2′, 3′-dideoxynucleoside and 2′, 3′-didehydro-2′, 3′-dideoxynucleoside analogues. Current protocols in nucleic acid chemistry, 58(1), 14-1.

-

Precision BioSciences. (n.d.). Samuel Broder, M.D. Retrieved from [Link]

-

TEDx Talks. (2019, July 3). The Viral Impact of HIV/AIDS | Samuel Broder, M.D. | TEDxGeorgiaTech [Video]. YouTube. [Link]

- Yarchoan, R., Mitsuya, H., Thomas, R. V., Pluda, J. M., Hartman, N. R., Perno, C. F., ... & Broder, S. (1989). In vivo activity against HIV and favorable toxicity profile of 2', 3'-dideoxyinosine. Science, 245(4916), 412-415.

Sources

- 1. Polyfluoroaromatic stavudine (d4T) ProTides exhibit enhanced anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An investigation into the anti-HIV activity of 2',3'-didehydro-2',3'-dideoxyuridine (d4U) and 2',3'-dideoxyuridine (ddU) phosphoramidate 'ProTide' derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. data4impactproject.org [data4impactproject.org]

- 4. 2',3'-dideoxyinosine (ddI) in patients with the acquired immunodeficiency syndrome or AIDS-related complex. A phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2',3'-dideoxyinosine via radical deoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cellular pharmacology of 2',3'-dideoxy-2',3'-didehydrothymidine, a nucleoside analog active against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory effect of 2',3'-didehydro-2',3'-dideoxynucleosides on infectivity, cytopathic effects, and replication of human immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2',3'-Dideoxy-2',3'-didehydroinosine and Related Nucleoside Analogs

Introduction: Beyond the Benchtop

As researchers dedicated to advancing drug development, our focus is often on synthesis, efficacy, and mechanism of action. However, the lifecycle of a chemical compound extends far beyond its use in an experiment. 2',3'-Dideoxy-2',3'-didehydroinosine, a member of the nucleoside reverse transcriptase inhibitor (NRTI) class alongside compounds like Stavudine (d4T) and Didanosine (ddI), requires meticulous handling not only during its application but critically, through its disposal. These compounds function by terminating DNA chain elongation, a mechanism that makes them effective antivirals but also imparts potential cytotoxic, mutagenic, and reproductive hazards.[1][2][3][4]

Improper disposal of these potent molecules poses a significant risk to both human health and the environment. Occupational exposure can occur through skin contact, inhalation, or ingestion of improperly managed waste, and environmental contamination can result from sewering or landfilling.[4] According to the Occupational Safety and Health Administration (OSHA), it is prudent to assume there is no safe level of occupational exposure to such hazardous drugs.[5][6]

This guide provides a comprehensive, risk-based framework for the safe disposal of 2',3'-Dideoxy-2',3'-didehydroinosine and related NRTIs. It moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that your laboratory's disposal plan is not only compliant but also scientifically robust and inherently safe.

Hazard Profile and Risk Assessment: Understanding the "Why"

The disposal protocols for any chemical are dictated by its inherent hazards. NRTIs like Stavudine are classified as hazardous for multiple reasons, underscoring the necessity for stringent waste management.

| Hazard Category | GHS Classification & Description | Causality and Scientific Insight |

| Acute Toxicity | Harmful if swallowed (Acute toxicity - oral 4) .[1][3] | Ingestion can lead to systemic exposure, interfering with cellular processes in sensitive tissues. |

| Organ Toxicity | Causes damage to organs through prolonged or repeated exposure (STOT RE 1/2) .[1][3][7] | The mechanism of action—DNA chain termination—is not entirely specific to viral enzymes and can affect mitochondrial DNA polymerase in host cells, leading to organ damage over time. |

| Genotoxicity | Suspected of causing genetic defects (Germ cell mutagenicity 2) .[1] | By incorporating into DNA, these analogs can cause mutations. This genotoxic potential is the primary reason they must be handled as hazardous waste. |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (Reproductive toxicity 2) .[1] | The cellular mechanisms that control fertility and fetal development are highly reliant on accurate DNA replication, making them vulnerable to disruption by NRTIs. |

| Irritation | Causes skin and serious eye irritation (Skin irritation 2, Eye irritation 2A) .[1][3] | Direct contact with the compound can cause localized inflammatory responses. |

This hazard profile mandates that all waste streams containing this compound be treated as hazardous pharmaceutical waste, subject to the stringent regulations set forth by the Environmental Protection Agency (EPA) and OSHA.

The Regulatory Imperative: EPA and OSHA Frameworks

Disposal is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, two primary federal agencies govern the management of hazardous pharmaceutical waste:

-

Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA sets the standards for hazardous waste management.[8] The "Management Standards for Hazardous Waste Pharmaceuticals Final Rule" (40 CFR Part 266, Subpart P) is the definitive regulation, which notably includes a strict ban on sewering (flushing) hazardous waste pharmaceuticals .[9][10] This is a critical, non-negotiable aspect of compliance.

-

Occupational Safety and Health Administration (OSHA): OSHA guidelines are designed to protect workers from occupational exposure to hazardous substances, including cytotoxic drugs.[4][11] These regulations dictate requirements for personal protective equipment (PPE), hazard communication, training, and spill management.

Adherence to the protocols in this guide will ensure compliance with both EPA and OSHA standards.

Disposal Workflow: A Decision-Making Framework

The first step in proper disposal is accurate waste stream identification. The following workflow illustrates the decision process for segregating waste contaminated with 2',3'-Dideoxy-2',3'-didehydroinosine.

Caption: Decision tree for segregating NRTI waste into the appropriate disposal streams.

Standard Operating Protocols for Disposal

The following protocols provide step-by-step guidance for managing specific waste streams.

Protocol 4.1: Disposal of Unused, Expired, or Bulk Compound

This protocol applies to the pure active pharmaceutical ingredient (API), unused stock solutions, and materials from a major spill. This waste is considered "non-creditable hazardous waste" and must be managed under RCRA.

-

PPE Requirement: Don appropriate PPE before handling. (See Table 2 for details).

-

Waste Characterization: This material is classified as hazardous pharmaceutical waste.

-

Containment:

-

Carefully place the original container with the unused compound into a designated RCRA hazardous waste container. These are often black-colored bins in healthcare and research settings.[12]

-

Ensure the container is in good condition, compatible with the chemical, and securely sealed to prevent leaks.[13]

-

-

Labeling: The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals." [13]

-

Storage: Store the sealed container in a designated satellite accumulation area or central accumulation area, per your institution's policy. Healthcare facilities can accumulate this waste for up to one year.[13]

-

Final Disposal: The waste must be transported by a licensed hazardous waste hauler to a permitted hazardous waste incinerator for destruction.

Protocol 4.2: Disposal of Trace-Contaminated Materials

This protocol applies to "RCRA empty" containers, contaminated PPE, and lab consumables (e.g., pipette tips, weigh boats) with minimal residual contamination.

-

PPE Requirement: Wear standard laboratory PPE (gloves, lab coat, eye protection) when handling these materials.

-

Waste Characterization: This is considered trace cytotoxic waste. While the container may be "RCRA empty," the residual material still poses a hazard.

-

Containment:

-

Place all trace-contaminated items directly into a designated cytotoxic waste container. These are typically yellow, puncture-resistant containers clearly marked with the chemotherapy waste symbol.[14]

-

Do not place sharps in these containers unless they are also rated as sharps containers.

-

-

Final Disposal: This waste stream must be disposed of via incineration to ensure complete destruction of the cytotoxic compounds.[11] Autoclaving is insufficient and may aerosolize hazardous particles.[11]

Protocol 4.3: Spill Management and Decontamination

Effective spill management is crucial to prevent personnel exposure and facility contamination.

-

Immediate Action:

-

Alert personnel in the immediate area and evacuate if necessary.

-

Secure the area to prevent entry.

-

If the compound has contacted skin or eyes, follow first-aid procedures immediately.[3]

-

-

Assemble Spill Kit: Obtain a chemotherapy/cytotoxic drug spill kit. This should contain all necessary PPE and cleanup materials.

-

Don PPE: At a minimum, this includes two pairs of chemotherapy-rated nitrile gloves, a disposable gown, and safety goggles with side shields.[5]

-

Cleanup Procedure:

-

Use absorbent pads from the spill kit to gently cover and absorb any liquid. For solid powder, carefully dampen the material with a suitable solvent (e.g., water) to prevent aerosolization.

-

Working from the outer edge of the spill inward, carefully collect all contaminated materials using scoops or forceps.

-

Place all contaminated debris, pads, and disposable equipment into the hazardous waste disposal bags provided in the kit.

-

-

Decontamination:

-

Doffing PPE and Final Disposal:

-

Remove PPE in a manner that avoids self-contamination.

-

Place all used PPE into the hazardous waste bag.

-

Seal the bag and place it in the designated RCRA Hazardous Waste Container (e.g., Black Bin).

-

Personnel Safety: The Human Element

Protecting researchers is the highest priority. Adherence to PPE standards is non-negotiable.

| Task | Required Personal Protective Equipment (PPE) | Rationale / Standard |

| Handling Pure Compound / Preparing Solutions | Double Nitrile Gloves (Chemotherapy-rated), Disposable Gown, Safety Goggles, Work within a Chemical Fume Hood or Ventilated Enclosure.[15] | Prevents skin contact, inhalation of powder, and eye exposure.[16] OSHA requires control at the source.[4] |

| Managing Packaged Waste | Single Pair of Nitrile Gloves, Lab Coat, Safety Glasses. | Minimizes risk during the handling of sealed, contained waste. |

| Cleaning Spills | Double Nitrile Gloves (Chemotherapy-rated), Impermeable Disposable Gown, Safety Goggles, and potentially a respirator depending on spill size and ventilation. | Provides maximum protection during direct contact with a concentrated, uncontained hazardous substance.[5] |

Exposure First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[15]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[3]

-

Inhalation: Move to fresh air. Seek medical attention if breathing difficulties arise.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion: A Culture of Safety

The proper disposal of 2',3'-Dideoxy-2',3'-didehydroinosine and other NRTIs is a critical component of laboratory safety and environmental stewardship. By understanding the significant hazards these compounds present and adhering to a risk-based disposal workflow—Segregate, Contain, Label, and Incinerate —we can ensure that our scientific pursuits do not come at the cost of our health or the integrity of our environment. This protocol should serve as a living document, integrated into your laboratory's chemical hygiene plan and reinforced through regular training.

References

-

Guidelines for Personnel Dealing with Chemotherapy/Cytotoxic Medications. The Association for Radiologic & Imaging Nursing.

-

2,3-Dehydro-2-deoxy-N-acetylneuraminic acid Safety Data Sheet. MedChemExpress.

-

A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA).

-

EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP).

-

Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA).

-

Stavudine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare (EDQM).

-

2',3'-Dideoxyinosine Safety Data Sheet. Fisher Scientific.

-

Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA).

-

Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).

-

EPA: Hazardous Pharmaceutical Waste Management. Stericycle.

-

Stavudine Safety Data Sheet. Cayman Chemical.

-

The Enzymatic Termination of Polydeoxynucleotides by 2',3'-dideoxyadenosine Triphosphate. PubMed.

-

Stavudine Safety Data Sheet. CymitQuimica.

-

Safe handling of cytotoxics: guideline recommendations. PubMed Central (PMC).

-

Cellular pharmacology of 2',3'-dideoxy-2',3'-didehydrothymidine, a nucleoside analog active against human immunodeficiency virus. PubMed.

-

Stavudine Product Information. Cayman Chemical.

-

Enzymatic and chemical stability of 2',3'-dideoxy-2',3'-didehydropyrimidine nucleosides: potential anti-acquired immunodeficiency syndrome agents. PubMed.

-

Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive (HSE).

-

2′,3′-Dideoxyadenosine Product Information. Cayman Chemical.

-

Synthesis of 2,3-diazido-2,3-dideoxy-β-d-mannosides and 2,3-diazido-2,3-dideoxy-β-d-mannuronic acid via stereoselective anomeric O-alkylation. PubMed Central (PMC).

-

Sodium hydroxide-d1 solution Safety Data Sheet. Sigma-Aldrich.

-

Safe Handling of Hazardous Drugs. Duke Safety.

-

2-Deoxyadenosine monohydrate Safety Data Sheet. Thermo Fisher Scientific.

-

EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. The enzymatic termination of polydeoxynucleotides by 2',3'-dideoxyadenosine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. hse.gov.uk [hse.gov.uk]

- 5. arinursing.org [arinursing.org]

- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]

- 7. sds.edqm.eu [sds.edqm.eu]

- 8. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]

- 9. ashp.org [ashp.org]

- 10. epa.gov [epa.gov]

- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

- 12. safety.duke.edu [safety.duke.edu]

- 13. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]

- 14. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. fishersci.com [fishersci.com]

Operational Safety Protocol: Handling 2',3'-Dideoxy-2',3'-didehydroinosine (Didanosine)

Executive Summary: The "Why" Behind the Safety

Handling 2',3'-Dideoxy-2',3'-didehydroinosine (Didanosine) requires more than generic laboratory compliance; it requires an understanding of its molecular mechanism. Didanosine is a nucleoside reverse transcriptase inhibitor (NRTI).[1][2] Its therapeutic efficacy relies on its ability to mimic natural nucleotides, incorporating into viral DNA and forcing chain termination.[3]

The Safety Criticality: The same mechanism that arrests HIV replication poses a risk to the handler. Didanosine can inhibit human mitochondrial DNA polymerase gamma (Pol γ) .[4] Chronic, low-level occupational exposure to the powder can lead to cumulative mitochondrial toxicity, manifesting as neuropathy, pancreatitis, or lactic acidosis [1, 2].

This protocol is designed not just to prevent acute exposure, but to eliminate the "invisible" cumulative dose that occurs through aerosol inhalation and surface contamination.

Hazard Identification & Risk Assessment

| Parameter | Specification | Implications for Handling |

| Physical State | Crystalline Powder | High Risk: Aerosolization during weighing is the primary exposure vector. |

| GHS Classification | H361 (Suspected Reproductive Toxin), H373 (Organ Damage) | Strict containment required for pregnant personnel or those planning conception. |

| Stability | Acid Labile | Rapidly degrades in acidic pH (<3).[3] Do not use acidic cleaning agents for initial decon (risk of uncontrolled degradation products). |

| Target Organs | Pancreas, Peripheral Nerves, Liver | PPE must prevent systemic absorption via inhalation or dermal contact. |

The PPE Defense System (Layered Protection)

Do not rely on a single barrier. Use a redundant barrier system .

A. Respiratory Protection (The Critical Barrier)

-

Primary Control: All powder handling (weighing, aliquoting) must occur inside a Class II, Type A2 Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood.

-

Secondary Control (PPE):

-

If Engineering Controls are Active: Surgical mask (to protect the sample) is sufficient.

-

If Engineering Controls are Compromised/Absent (Spill cleanup): A NIOSH-approved N95 or P100 respirator is mandatory. Surgical masks offer zero protection against drug aerosols.

-

B. Dermal Protection (Glove Permeation Logic)

Standard latex gloves are insufficient for NRTIs. You must use Nitrile with specific thickness requirements.

-

Protocol: Double-gloving is required when handling the lyophilized powder.

-

Inner Glove: Nitrile (minimum 4 mil).

-

Outer Glove: Nitrile (minimum 5 mil) or Polychloroprene.

-

Rationale: Micro-pinholes in single gloves are statistically probable. Double gloving reduces breakthrough risk by orders of magnitude.

-

C. Ocular Protection[5][6]

-

Standard: ANSI Z87.1 Chemical Splash Goggles.

-

Note: Safety glasses with side shields are acceptable only when handling sealed solutions. Powder handling requires goggles to prevent dust migration to the lacrimal ducts.

Operational Workflow: Powder to Solution

The following diagram outlines the mandatory decision logic for handling Didanosine.

Figure 1: Decision matrix for PPE selection and handling based on the physical state of Didanosine.

Step-by-Step Handling Protocol

Phase 1: Preparation & Weighing

-

Static Control: Didanosine powder is electrostatic. Use an antistatic gun or polonium strip inside the balance chamber to prevent "powder fly-out."

-

Solvent Readiness: Have your solvent (Water or PBS) pre-measured. Didanosine solubility is ~27 mg/mL at 25°C [3].

-

Wet Method: Do not scrape powder. Instead, add solvent directly to the weighing boat or vial if possible to suppress dust immediately.

Phase 2: Solubilization & Storage

-

pH Sensitivity: Didanosine is unstable in acidic solutions (pH < 3).[3]

-

Action: Use buffered solvents (PBS or HEPES, pH 7.0–8.0). Avoid unbuffered water if the solution will sit for long periods, as CO2 absorption can lower pH.

-

-

Aliquot: Freeze-thaw cycles degrade the compound. Aliquot immediately into single-use vials and store at -20°C.

Phase 3: Decontamination (Spill Management)

-

Small Powder Spill (< 500 mg):

-

Cover with a damp paper towel (soaked in 1% SDS or soap water) to prevent aerosolization.

-

Wipe inward from the periphery.

-

Do not use strong acids for cleanup (releases degradation byproducts).

-

Final wipe with 70% Ethanol.

-

-

Liquid Spill: Absorb with chemically resistant pads.

Disposal: Cradle-to-Grave

NEVER dispose of Didanosine down the drain. It is a bioactive environmental contaminant.

| Waste Stream | Method | Rationale |

| Solid Waste (Gloves, Weigh boats) | High-Temperature Incineration | Destroys the purine ring structure completely. |

| Liquid Waste (Stock solutions) | Chemical Waste Stream (Organic) | Prevents leaching into municipal water systems. |

| Sharps (Contaminated needles) | Biohazard/Sharps Container | Standard sharps protocol, labeled "Chemical Contamination." |

References

-

Lewis, W., & Dalakas, M. C. (1995).[4] Mitochondrial toxicity of antiviral drugs. Nature Medicine, 1(5), 417–422. Link

-

National Institutes of Health (NIH). (2020). Didanosine: LiverTox - Clinical and Research Information on Drug-Induced Liver Injury. National Library of Medicine. Link

-

PubChem. (n.d.). Didanosine Compound Summary. National Center for Biotechnology Information. Link

-

Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Link

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.